1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
Peradoxime is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in reactivating cholinesterase, an enzyme that is crucial for the proper functioning of the nervous system. This compound is particularly noted for its use as an antidote in cases of organophosphate poisoning.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peradoxime typically involves the reaction of pyridine derivatives with hydroxylamine. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure high yield and purity. Commonly, the reaction is carried out in an aqueous medium at a controlled temperature to facilitate the formation of the desired oxime.
Industrial Production Methods
Industrial production of Peradoxime involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as crystallization and purification to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Peradoxime undergoes several types of chemical reactions, including:
Oxidation: Peradoxime can be oxidized to form various oxime derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of Peradoxime can yield various oxime ethers, while reduction can produce primary amines.
Scientific Research Applications
Peradoxime has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in enzyme reactivation and its potential therapeutic applications.
Medicine: Peradoxime is used as an antidote for organophosphate poisoning, making it crucial in toxicology and emergency medicine.
Industry: It finds applications in the production of pharmaceuticals and agrochemicals, where its reactivity and stability are highly valued.
Mechanism of Action
Peradoxime exerts its effects by reactivating cholinesterase, an enzyme that is inhibited by organophosphates. The compound binds to the enzyme and displaces the organophosphate, thereby restoring the enzyme’s activity. This process involves the formation of a transient complex between Peradoxime and the enzyme, which facilitates the removal of the inhibitory group.
Comparison with Similar Compounds
Similar Compounds
Peradoxime is often compared with other cholinesterase reactivators, such as pralidoxime and obidoxime. These compounds share similar mechanisms of action but differ in their chemical structures and efficacy.
Uniqueness
What sets Peradoxime apart is its higher affinity for cholinesterase and its ability to reactivate the enzyme more efficiently under certain conditions. Additionally, Peradoxime has a broader spectrum of activity, making it effective against a wider range of organophosphate compounds.
Conclusion
Peradoxime is a versatile compound with significant applications in various scientific fields Its unique chemical properties and ability to reactivate cholinesterase make it a valuable tool in both research and practical applications
Properties
Molecular Formula |
C22H29N3O4 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H29N3O4/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3/b23-15+ |
InChI Key |
QSOFMSXQETVQGE-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
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